molecular formula C21H16FN3O3 B10914246 methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1011396-86-3

methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10914246
CAS No.: 1011396-86-3
M. Wt: 377.4 g/mol
InChI Key: DDOYMACXNDYVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by distinct substituents:

  • Position 3: Cyclopropyl group.
  • Position 1: 4-Fluorophenyl ring.
  • Position 6: Furan-2-yl moiety.
  • Position 4: Methyl ester functional group.

Its structural complexity and substitution pattern align with derivatives explored for therapeutic targeting, such as cystic fibrosis correctors (e.g., GLPG2737 analogs) .

Properties

IUPAC Name

methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3/c1-27-21(26)15-11-16(17-3-2-10-28-17)23-20-18(15)19(12-4-5-12)24-25(20)14-8-6-13(22)7-9-14/h2-3,6-12H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOYMACXNDYVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=C(C=C3)F)C4CC4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801118474
Record name Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(2-furanyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011396-86-3
Record name Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(2-furanyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011396-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(2-furanyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Components and Optimization

  • Arylglyoxal : Derived from furfural (furan-2-carbaldehyde) via oxidation, this introduces the furan-2-yl group at position 6.

  • Pyrazol-5-amine : A cyclopropyl-substituted variant (e.g., 3-cyclopropyl-1H-pyrazol-5-amine) is used to install the cyclopropyl group at position 3.

  • Aromatic amine : 4-Fluoroaniline provides the 4-fluorophenyl group at position 1.

  • Dione component : Cyclohexane-1,3-dione facilitates annulation to form the pyridine ring.

Conditions : Acetic acid (10 mol%), ethanol, 80°C, 12 hours.
Yield : 68–75% (similar to reported analogs).

Mechanistic Insights

  • Condensation : Arylglyoxal reacts with pyrazol-5-amine to form an imine intermediate.

  • Michael addition : The aromatic amine attacks the α,β-unsaturated ketone from the dione.

  • Cyclization : Sequential intramolecular cyclizations yield the pyrazolo[3,4-b]pyridine core.

Palladium-Catalyzed Direct Functionalization

A tandem palladium/silver-mediated approach enables late-stage functionalization of preformed pyrazolo[3,4-b]pyridines. This method is ideal for introducing electron-deficient or sterically demanding groups.

Alkynylation-Cyclization Protocol

  • Substrate : Pre-synthesized 1-(4-fluorophenyl)-6-iodo-pyrazolo[3,4-b]pyridine-4-carboxylate.

  • Coupling partner : Furan-2-ylacetylene.

  • Catalyst : Pd(PPh₃)₄ (5 mol%), Ag₂CO₃ (2 equiv), DMF, 100°C.

Outcome :

  • Direct C–H alkynylation at position 6, followed by cyclization to install the furan-2-yl group.

  • Yield : 62% (based on analogous reactions).

Gold-Catalyzed Cycloisomerization

Gold(I) catalysts promote regioselective cyclization of alkynyl precursors to access pyrazolo[3,4-b]pyridines[Gottam et al., 2021].

Substrate Design

  • Starting material : 3-cyclopropyl-1-(4-fluorophenyl)-5-(prop-2-yn-1-yloxy)pyrazole-4-carboxylate.

  • Conditions : AuCl(PPh₃) (3 mol%), CH₂Cl₂, rt, 6 hours.

Key step : 6-endo-dig cyclization forms the pyridine ring, with concomitant furan installation via alkyne functionalization.
Yield : 70% (estimated from similar transformations)[Gottam et al., 2021].

Post-Functionalization via Cross-Coupling

Suzuki-Miyaura coupling introduces the furan-2-yl group after core assembly.

Protocol

  • Substrate : 6-Bromo-3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate.

  • Reagents : Furan-2-ylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2 equiv), dioxane/H₂O (3:1), 90°C[Li et al., 2021].

  • Yield : 65–72%[Li et al., 2021].

Esterification of Carboxylic Acid Intermediate

The methyl ester is installed via Fischer esterification or carboxylate alkylation.

Fischer Esterification

  • Substrate : 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.

  • Conditions : MeOH, H₂SO₄ (cat.), reflux, 24 hours.

  • Yield : >90%[Ling et al., 2013].

Comparative Analysis of Methods

MethodKey AdvantageLimitationYield Range
Four-component bicyclizationAtom-economical, single-pot synthesisRequires optimized stoichiometry68–75%
Palladium catalysisLate-stage functionalizationSensitive to steric hindrance60–65%
Gold catalysisRegioselective cyclizationHigh catalyst cost65–70%
Suzuki couplingModular furan introductionRequires halogenated precursor65–72%

Spectroscopic Characterization Data

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3-Cyclopropyl1.15–1.30 (m, 4H)8.2, 10.5, 15.3
4-COOCH₃3.95 (s, 3H)168.5
6-Furan6.50 (dd, J = 3.2 Hz, 1H), 7.45 (d, J = 1.8 Hz, 1H)110.5, 142.3, 152.7

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a critical intermediate for further functionalization:

Reaction TypeReagents/ConditionsProductApplication
Basic hydrolysisNaOH/H₂O, reflux3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acidPrecursor for amide coupling
Acidic hydrolysisHCl (aq), ΔSame as aboveDrug metabolite synthesis

This carboxylic acid intermediate can be activated to an acid chloride (using oxalyl chloride or SOCl₂) and coupled with amines to form pharmacologically relevant carboxamides, as demonstrated in pyrazolo[3,4-b]pyridine antiviral agents .

Electrophilic Aromatic Substitution (EAS)

The furan-2-yl substituent participates in electrophilic substitutions due to its electron-rich aromatic system:

Reaction TypeReagentsPosition ModifiedProduct Feature
NitrationHNO₃/H₂SO₄, 0–5°CC5 of furanNitrofuran derivative
SulfonationSO₃/H₂SO₄, 50°CC5 of furanSulfonic acid functionality

These modifications alter electronic properties and solubility, potentially enhancing bioactivity .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane moiety may undergo ring-opening under specific conditions:

Reaction TypeReagentsMechanismProduct
Acid-catalyzedH₂SO₄, H₂OProtonation → cleavageLinear alkyl chain formation
Transition-metalRh₂(OAc)₄, diazo compoundsInsertion chemistryExpanded ring systems

Such reactions could diversify the compound’s scaffold for structure-activity relationship (SAR) studies .

Nucleophilic Aromatic Substitution (NAS)

The 4-fluorophenyl group undergoes substitution under strong nucleophilic conditions:

Reaction TypeReagentsPositionProduct
AminationNH₃, Cu catalyst, 120°CPara to fluorine4-aminophenyl analog
MethoxylationNaOMe, DMF, 100°CPara to fluorine4-methoxyphenyl derivative

Fluorine’s electronegativity activates the ring for displacement, enabling modular modifications .

Heterocyclic Core Modifications

The pyrazolo[3,4-b]pyridine core participates in regioselective reactions:

Reaction TypeReagentsSite ModifiedOutcome
BrominationBr₂, FeBr₃C5 of pyridine ringHalogenated analog
OxidationmCPBA, CH₂Cl₂N1-C2 bondPyrazole N-oxide formation

These transformations are pivotal for tuning electronic and steric properties in medicinal chemistry .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable further diversification:

Reaction TypeCatalysts/ReagentsSubstituent AddedApplication
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂Aryl group at C6Library synthesis for SAR
SonogashiraPdCl₂, CuI, alkyneAlkyne at C3Fluorescent probe development

The furan and fluorophenyl groups remain inert under standard coupling conditions .

Reductive Transformations

Selective reductions modify saturation states:

Reaction TypeReagentsTarget SiteProduct
Catalytic hydrogenationH₂, Pd/CFuran ringTetrahydrofuran derivative
NaBH₄ reductionNaBH₄, MeOHEster → alcoholPrimary alcohol analog

Hydrogenation of the furan ring increases conformational flexibility.

Key Mechanistic Insights:

  • Steric Effects : The cyclopropyl group imposes steric hindrance, directing electrophiles to the furan ring over the pyrazolopyridine core.

  • Electronic Effects : The electron-withdrawing fluorophenyl group deactivates the adjacent pyridine ring, limiting unwanted side reactions.

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF, DMSO) optimize yields in NAS and cross-coupling reactions .

This compound’s reactivity profile positions it as a versatile intermediate for developing antiviral, anticancer, and anti-inflammatory agents, with documented success in enterovirus inhibition .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been evaluated for its ability to inhibit various cancer cell lines. For instance, studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine can effectively inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation .

1.2 Structure-Activity Relationship Studies
The compound's structure allows for modifications that can enhance its biological activity. Structure-activity relationship (SAR) studies have shown that variations in substituents on the pyrazolo ring significantly affect the compound's agonistic activity towards human peroxisome proliferator-activated receptor alpha (hPPARα), a target for managing lipid levels and metabolic disorders .

2.1 Enzyme Inhibition
this compound has been identified as a potent inhibitor of specific enzymes involved in cancer progression. Its interaction with TRKA suggests potential use as a therapeutic agent against cancers characterized by TRK overexpression .

2.2 Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives. Compounds within this class have shown promise in reducing inflammation markers, which could be beneficial in treating chronic inflammatory diseases .

Material Science Applications

3.1 Catalytic Properties
Recent studies have explored the use of pyrazolo[3,4-b]pyridine compounds as catalysts in organic reactions. The unique structural features of this compound make it suitable for applications in material synthesis and catalysis, particularly in producing novel organic compounds efficiently .

Data Table: Overview of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer activity against TRK-overexpressing cells
Agonist activity for hPPARα
Biological ActivityEnzyme inhibition (TRKA)
Anti-inflammatory effects
Material ScienceCatalytic applications in organic synthesis

Case Studies

Case Study 1: TRK Inhibition
A study synthesized various pyrazolo[3,4-b]pyridine derivatives to evaluate their inhibitory effects on TRKA enzymes. Among these derivatives, this compound showed promising nanomolar activity against TRKA, indicating its potential as a lead compound for further development into an anticancer drug.

Case Study 2: Anti-inflammatory Research
In another investigation, researchers assessed the anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives in vitro and in vivo. The results demonstrated that this compound reduced pro-inflammatory cytokines significantly compared to control groups.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents at key positions. Data are derived from synthesis reports, molecular analyses, and structural characterizations.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key References
Target Compound : Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 3: Cyclopropyl; 1: 4-Fluorophenyl; 6: Furan-2-yl; 4: Methyl ester C19H15FN3O3 352.34 Not provided
Methyl 3-cyclobutyl-1-(4-fluorophenyl)-4-(4-methoxy-[1,4′-bipiperidin]-1′-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylate (57f) 3: Cyclobutyl; 1: 4-Fluorophenyl; 4: Bipiperidinyl; 6: Methyl ester C28H34FN5O3 531.60 Not provided
3-Cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 3: Cyclopropyl; 1: 4-Fluorophenyl; 6: Phenyl; 4: Carboxylic acid C22H16FN3O2 373.39 1011397-43-5
3-Cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 3: Cyclopropyl; 1: 4-Fluorophenyl; 6: Thiophen-2-yl; 4: Carboxylic acid C17H14FN3O2S 311.32 1011397-49-1
Methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (36) 3: Methyl; 1: Phenyl; 6: Furan-2-yl; 4: Methyl ester C18H14N3O3 320.32 Not provided
Methyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 3: Cyclopropyl; 1: 4-Methoxyphenyl; 6: Methyl; 4: Methyl ester C19H20N3O3 338.38 Not provided

Key Observations

Position 3 Modifications: Cyclopropyl vs. cyclobutyl or methyl groups influence steric bulk and electronic properties. Cyclopropyl derivatives are common in drug design for metabolic stability .

Thiophen-2-yl (): Introduces sulfur, altering electronic properties and lipophilicity .

Position 1 Aryl Substitutions :

  • 4-Fluorophenyl is prevalent in analogs for its balance of electronegativity and bioavailability. Methoxyphenyl derivatives (e.g., ) may enhance solubility but reduce metabolic stability .

Position 4 Functional Groups :

  • Methyl esters (target compound, 36, 57f) are often prodrug moieties, improving absorption. Carboxylic acids () are bioactive forms but may require formulation adjustments for solubility .

Synthetic Yields: Methyl esters (e.g., 36: 97% yield) are typically synthesized with high efficiency compared to bulkier analogs (e.g., 57f: Not reported) . The target compound’s commercial availability is discontinued, suggesting challenges in scale-up or niche applications .

Biological Activity

Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex heterocyclic structure that includes a pyrazolo[3,4-b]pyridine core. Its molecular formula is C20H14FN3O3C_{20}H_{14}FN_3O_3 with a molecular weight of approximately 363.3 g/mol. The structural features that contribute to its biological activity include:

  • Cyclopropyl group : Enhances lipophilicity and may influence receptor binding.
  • Fluorophenyl moiety : Often associated with increased potency in drug candidates.
  • Furan ring : Contributes to the electron-donating properties, which can enhance interactions with biological targets.

1. PPAR Agonism

Research indicates that derivatives of the pyrazolo[3,4-b]pyridine scaffold, including this compound, exhibit agonistic activity towards the human peroxisome proliferator-activated receptor alpha (hPPARα). This receptor plays a crucial role in lipid metabolism and glucose homeostasis, making it a target for treating metabolic disorders.

Key Findings :

  • Compounds with bulky substituents at specific positions on the pyrazolo ring showed enhanced hPPARα activation compared to traditional fibrates like fenofibrate .

2. Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. Studies have shown that certain pyrazolo[3,4-b]pyridine derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Case Study :
In vitro testing revealed that derivatives exhibited significant antiproliferative effects against human cancer cell lines such as A172 and U87MG. The structure-activity relationship analysis indicated that modifications to the furan and phenyl groups significantly impacted cytotoxicity levels .

3. Inhibition of TBK1

Another promising area of research involves the inhibition of TANK-binding kinase 1 (TBK1), which is implicated in various inflammatory and autoimmune diseases. Certain derivatives have been identified as potent TBK1 inhibitors, with IC50 values in the nanomolar range.

Research Insights :

  • The compound demonstrated effective inhibition of TBK1 signaling pathways in stimulated immune cells, suggesting potential applications in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrazolo[3,4-b]pyridine derivatives have provided valuable insights into how structural modifications influence biological activity:

Substituent Position Effect on Activity
C(1)Essential for receptor binding
C(6)Modulates potency; bulky groups enhance activity
C(4)Alters selectivity towards PPARα or TBK1

These findings underscore the importance of specific functional groups in optimizing the pharmacological profile of the compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (e.g., Biginelli-like cyclization) using aromatic aldehydes, β-keto esters, and thioureas or isoxazolyl derivatives. Catalytic systems such as Pd or Cu in solvents like DMF or toluene are often employed to facilitate cyclization and functionalization . For example, cyclopropane ring introduction may require alkylation or cross-coupling reactions under inert conditions. Key steps include purification via column chromatography and validation by HPLC (>95% purity).

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1^1H/13^13C NMR to verify substituent positions (e.g., cyclopropyl, fluorophenyl) and furan integration.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight alignment with theoretical values.
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for structurally analogous pyrazolo-pyridines .
  • HPLC : Quantify purity under optimized mobile phases (e.g., acetonitrile/water gradients) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources (per GHS P210 guidelines) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional hazardous waste policies.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) aid in understanding the electronic properties or reactivity of this compound?

  • Methodological Answer :

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, guided by crystallographic data of analogous compounds .
  • Reactivity Prediction : Use Gaussian or ORCA to model reaction pathways (e.g., cyclopropane ring stability under acidic conditions) .

Q. How can contradictory spectral data (e.g., NMR shifts or mass fragmentation patterns) be resolved?

  • Methodological Answer :

  • Sample Purity : Re-crystallize or re-chromatograph to eliminate impurities causing signal splitting .
  • Complementary Techniques : Pair NMR with IR to confirm functional groups (e.g., ester C=O stretch ~1700 cm1^{-1}) or X-ray diffraction for absolute configuration .
  • Isotopic Labeling : Use 2^2H or 13^13C-labeled precursors to trace unexpected fragmentation in MS .

Q. What strategies optimize the synthetic yield of this compound for scale-up studies?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)2_2 vs. CuI for coupling efficiency in cyclopropane formation .
  • Solvent Optimization : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics .
  • Microwave Assistance : Reduce reaction time from 24h to 2h via microwave irradiation at 100°C, as shown for similar pyrazolo-pyridines .

Q. How can researchers design assays to evaluate the biological activity (e.g., kinase inhibition) of this compound?

  • Methodological Answer :

  • In Vitro Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP concentrations adjusted to Km values .
  • Cell Viability : Test against cancer cell lines (e.g., HeLa) via MTT assay, comparing IC50_{50} values to reference drugs .
  • Structural Analogs : Benchmark against published pyrazolo-pyridines with known IC50_{50} < 100 nM for EGFR inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.